Crystal Structure Analysis of 1H-Indazole-5-Carboxylic Acid: A Pharmacophore Guide
Executive Summary 1H-indazole-5-carboxylic acid (5-HICA) represents a critical scaffold in modern medicinal chemistry, serving as a primary pharmacophore for kinase inhibitors (e.g., PAK1, Pim, Itk) and monoamine oxidase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-indazole-5-carboxylic acid (5-HICA) represents a critical scaffold in modern medicinal chemistry, serving as a primary pharmacophore for kinase inhibitors (e.g., PAK1, Pim, Itk) and monoamine oxidase (MAO) modulators. Its structural integrity is defined by a delicate interplay between annular tautomerism and supramolecular hydrogen bonding.
This technical guide moves beyond basic characterization, offering a rigorous protocol for the crystallographic analysis of 5-HICA. We explore the causality between its solid-state behavior—specifically the preference for the 1H-tautomer and "transoid" carboxylic acid orientation—and its downstream physicochemical properties, such as solubility and bioavailability.
Part 1: Molecular Architecture & Tautomeric Equilibrium
The Tautomeric Challenge
In solution and the gas phase, indazoles exhibit annular tautomerism between the 1H- and 2H-forms.[1] However, for 5-HICA, the 1H-tautomer (benzenoid) is thermodynamically dominant in the solid state. This preference is driven by the preservation of the aromatic sextet in the benzene ring, which is disrupted in the quinonoid 2H-form.
1H-Indazole (Benzenoid): High stability, dominant donor/acceptor profile.
2H-Indazole (Quinonoid): Higher energy, rare in pure crystal forms unless trapped by specific steric hindrance or co-crystallization.
Visualization of Tautomeric Logic
The following diagram illustrates the equilibrium and the energetic funnel that leads to the isolation of the 1H-form during crystallization.
Figure 1: Tautomeric equilibrium funnel showing the thermodynamic preference for the 1H-benzenoid form during the transition from solution to the solid state.
Part 2: Crystallographic Experimental Protocol
To obtain high-resolution data suitable for structure-based drug design (SBDD), a self-validating workflow is required. This protocol minimizes common errors such as twinning or solvent disorder.
Crystallization Screening Matrix
Do not rely on a single solvent. 5-HICA has high melting points (>300°C) and poor solubility in non-polar solvents.
Method
Solvent System
Conditions
Outcome Target
Slow Evaporation
Methanol / DMF (3:1)
RT, 5-7 days
Large prisms (Pure form)
Vapor Diffusion
DMSO (solvent) / Water (antisolvent)
Closed chamber, 2 weeks
High-quality single crystals
Cooling
Ethanol / Acetic Acid
60°C 4°C (0.1°C/min)
Polymorph screening
Data Collection & Refinement Strategy
Causality: We collect at 100 K not just to reduce thermal noise, but to accurately model the hydrogen atoms on the carboxylic acid and indazole nitrogen, which are critical for confirming the tautomeric state.
Mounting: Use a MiTeGen loop with minimal Paratone oil to reduce background scattering.
Diffraction: Collect using Mo-K
( Å) or Cu-K radiation.
Target Completeness: >99% to
.
Redundancy: >4.0 to ensure accurate intensity statistics.
Phasing: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.
Refinement (SHELXL):
Non-H atoms: Refine anisotropically.
H-atoms (N-H, O-H): Locate in Difference Fourier Map. Do not place geometrically if possible; their position confirms the H-bond network type. Refine with isotropic thermal parameters (
or ).
Part 3: Structural Analysis & Supramolecular Synthons
Based on authoritative structural studies (see Ref 1, 3), the crystal structure of 5-HICA reveals specific packing motifs that differ from standard benzoic acid derivatives.
Unit Cell & Asymmetric Unit
Space Group: Typically Triclinic (
) or Monoclinic ().
Asymmetric Unit (
): Often contains two molecules .[2] This indicates that the local environment for the two molecules differs slightly, often due to complex hydrogen bonding requirements.
Conformation: The carboxylic acid group is nearly coplanar with the indazole ring (torsion angle < 10°), adopting a "transoid" orientation relative to the C4-C5 bond to maximize lattice energy.
The Hydrogen Bonding Network (The "Synthon")
Unlike simple carboxylic acids that form discrete
dimers, 5-HICA utilizes the basic nitrogen (N2) of the indazole ring to create an infinite 3D network.
Interaction A (Acid-Base): The carboxylic acid donor (O-H) bonds to the indazole nitrogen acceptor (N2) of a neighboring molecule (
).
Interaction B (Amine-Carbonyl): The indazole N1-H donates to the carboxylic carbonyl oxygen (
).
This "Head-to-Tail" catemer formation explains the high melting point and low solubility, as the lattice energy is significantly higher than that of discrete dimers.
Figure 2: The supramolecular synthon logic of 5-HICA. The molecule acts as a heterofunctional linker, connecting multiple neighbors via O-H...N and N-H...O interactions, forming a robust 3D lattice.
Part 4: Pharmaceutical Relevance & Applications[3][4][5]
Understanding the crystal structure of 5-HICA is not an academic exercise; it directly informs lead optimization in drug discovery.
Kinase Inhibitor Design
The 1H-indazole motif is a bioisostere for the purine ring of ATP.
Binding Mode: In the active site of kinases (e.g., Pim-1, Itk), the indazole N1-H and N2 mimic the hinge-binding interactions of adenine.
Vector: The 5-position carboxylic acid projects into the solvent-exposed region or interacts with specific lysine/arginine residues (salt bridges), improving potency.
Solubility Engineering
The strong 3D H-bond network identified in Section 3.2 predicts poor aqueous solubility.
Strategy: To improve bioavailability, medicinal chemists should mask the N1-H (via alkylation) or convert the carboxylic acid to a more lipophilic ester/amide to disrupt the lattice energy during formulation, or utilize salt formation (e.g., sodium salt) to break the intermolecular O-H...N network.
References
Enthalpy of formation for indazoles: experimental and theoretical studies.
Source: Journal of Chemical Thermodynamics / ResearchGate
Note: Describes the 3D O-H...N hydrogen bond network and asymmetric unit of 5-HICA.
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.
Source: Molecules (PMC)
Note: Definitive guide on the tautomeric preferences (1H vs 2H) in solid state.
Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters
Note: Application of the scaffold in active drug development.[2][3][4]
1H-Indazole-5-carboxylic acid (PubChem Compound Summary).
Source: National Library of Medicine
Note: Physicochemical data and identifiers.[1][2][5][6][7][8]
1H-Indazole-5-Carboxylic Acid Derivatives: A Technical Guide to Pharmacological Versatility
Topic: Pharmacological Properties of 1H-Indazole-5-Carboxylic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-indazole sc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Pharmacological Properties of 1H-Indazole-5-Carboxylic Acid Derivatives
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide array of therapeutic agents. Within this class, 1H-indazole-5-carboxylic acid derivatives have emerged as critical effectors in oncology, neuropharmacology, and infectious disease control. This guide analyzes the pharmacological properties of these derivatives, focusing on their role as kinase inhibitors, receptor modulators, and apoptotic inducers. It provides actionable protocols for their synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.
The Pharmacophore: Structural Significance
The 1H-indazole-5-carboxylic acid moiety offers a unique chemical handle. Unlike the 3-position, which is often used for core scaffold elaboration, the 5-position (carboxylic acid) allows for the introduction of solubilizing groups, hydrogen bond donors/acceptors, or lipophilic tails via amide or ester linkages. This positioning is critical for:
Solvent-Front Interactions: In kinase active sites, substituents at the 5-position often extend into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the hinge-binding capability of the indazole nitrogen.
Selectivity Tuning: Modifications here can fine-tune selectivity between closely related isoforms (e.g., JNK1 vs. JNK3).
Key Pharmacological Targets & Mechanisms
Kinase Inhibition (Oncology)
Derivatives of 1H-indazole-5-carboxylic acid are potent inhibitors of several oncogenic kinases. The carboxylic acid is frequently derivatized to amides to mimic the ATP-binding environment.
Focal Adhesion Kinase (FAK): 5-substituted indazoles inhibit FAK phosphorylation, downstream suppressing the PI3K/Akt and STAT3 survival pathways. This mechanism is vital for preventing metastasis in hepatic and colon cancers.
p21-Activated Kinase 1 (PAK1): 5-carboxamide derivatives have shown nanomolar potency against PAK1, a target associated with tumor migration and invasion.
c-Jun N-terminal Kinase (JNK): 1-aryl-5-substituted indazoles function as JNK3 inhibitors, offering neuroprotection and potential in treating neurodegenerative disorders.
GPCR Modulation
5-HT3 Receptor Antagonism: Indazole-5-carboxylic acid esters and amides (structurally related to Granisetron) act as antagonists, managing chemotherapy-induced nausea.[1]
EP4 Receptor Antagonism: Recent studies identify 2H-indazole-3-carboxamides (isomeric to the 5-series) as EP4 antagonists for cancer immunotherapy, though 5-substitution remains a viable exploration point for bioisosteres.
Apoptosis Induction
Certain derivatives bypass direct kinase inhibition to target the p53/MDM2 axis. By inhibiting the interaction between p53 and its negative regulator MDM2, these compounds restore p53 function, leading to cell cycle arrest (G2/M phase) and apoptosis in resistant cancer lines like K562.
Mechanistic Visualization
Signaling Pathway: FAK Inhibition
The following diagram illustrates the downstream effects of inhibiting Focal Adhesion Kinase (FAK) with indazole-5-derivatives, leading to apoptosis and reduced metastasis.
Caption: Mechanism of action for Indazole-5-derivatives inhibiting FAK-mediated survival signaling.
Experimental Protocols
Synthesis of N-Substituted 1H-Indazole-5-Carboxamides
This protocol describes the conversion of 1H-indazole-5-carboxylic acid to a bioactive carboxamide using HATU coupling. This method minimizes racemization (if chiral amines are used) and ensures high yield.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Source: National Institutes of Health (PMC).
URL:[Link]
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid.
Source: eScholarship / Bioorg Med Chem Lett.
URL:[Link][4]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Source: Molecules (MDPI).
URL:[Link]
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
Source: PubMed.
URL:[Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Source: RSC Advances.
URL:[Link]
The Fundamental Chemistry of Indazole Carboxylic Acids: A Technical Guide
Topic: Fundamental Chemistry of Indazole Carboxylic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Core Architecture & Tautomeric Dynamics The indazole...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Fundamental Chemistry of Indazole Carboxylic Acids
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Architecture & Tautomeric Dynamics
The indazole (benzo[c]pyrazole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2] When functionalized with a carboxylic acid moiety, the physicochemical landscape of the molecule shifts significantly, introducing new vectors for solubility, binding affinity, and synthetic complexity.
Tautomeric Equilibrium (1H vs. 2H)
The defining feature of the indazole core is its annular tautomerism.[3][4][5] Unlike indole, indazole possesses two nitrogen atoms, allowing for proton mobility.
Thermodynamics: The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2.3–4.5 kcal/mol in the gas phase and non-polar solvents. This stability arises from the preservation of the benzene ring's aromaticity (Clar's sextet).
Quinonoid Character: The 2H-tautomer adopts a quinonoid-like electronic structure, which, while less stable, makes the N2 position more nucleophilic and basic.
Substituent Effects: A carboxylic acid group at C3 stabilizes the 1H-form through intramolecular H-bonding. However, steric bulk at N1 or C7 can destabilize the 1H-form, shifting equilibrium populations.
Figure 1: Tautomeric equilibrium of the indazole core. The 1H-isomer is generally dominant, but the 2H-species is a critical transient intermediate in alkylation reactions.
Physicochemical Profiling
Understanding the acid-base profile is critical for formulation and synthesis. Indazole carboxylic acids are amphoteric.
Acid-Base Properties (pKa)
Carboxylic Acid (COOH): The pKa of the carboxylic acid group typically ranges from 3.5 to 4.5 , similar to benzoic acid.
Position C3: Slightly more acidic due to the electron-withdrawing nature of the pyrazole ring (inductive effect).
Position C7: May exhibit an "ortho-effect" if N1 is unsubstituted, involving intramolecular H-bonding that can suppress ionization or stabilize the carboxylate depending on conformation.
Indazole Nitrogen (NH):
Deprotonation (Acidity): The N1-H pKa is approx. 13.8 (in DMSO). It is a weak acid, requiring strong bases (NaH, KOtBu, Cs2CO3) for deprotonation.
Protonation (Basicity): The N2 nitrogen is the site of protonation with a pKa of approx. 1.3 .
Solubility & Lipophilicity
Indazole carboxylic acids often suffer from "brick dust" insolubility due to strong intermolecular Hydrogen-bonding (dimerization of COOH) and
- stacking of the planar core.
Strategy: "Uncoupling" the lattice energy often requires converting the acid to a methyl ester or introducing an N1-solubilizing group (e.g., tetrahydropyran) early in the synthesis.
Property
Value / Trend
Implications for Drug Design
LogP
1.5 – 2.5 (Core)
Moderate lipophilicity; COOH lowers LogP significantly at pH 7.4.
H-Bond Donors
2 (NH, COOH)
High polarity; potential for metabolic conjugation (glucuronidation).
Topological Polar Surface Area (TPSA)
~50 Ų (Core + COOH)
Good permeability if COOH is masked or bioisosteric replacement used.
Synthetic Strategies: The "Make vs. Modify" Decision
The synthesis of indazole carboxylic acids is bifurcated into two main logics: Ring Construction (building the indazole from acyclic precursors) and Core Functionalization (adding the acid to a pre-formed ring).
Route A: Core Functionalization (The C3-Lithiation Protocol)
This is the standard route for 1H-indazole-3-carboxylic acid . Direct electrophilic aromatic substitution at C3 is difficult; therefore, lithiation is preferred.
Mechanism: Protection of N1 is mandatory to prevent deprotonation. Direct C3-lithiation is achieved using LDA or n-BuLi, followed by a CO2 quench.
Causality: The C3 proton is the most acidic C-H bond on the ring. However, without N1 protection, the N-Li species is formed, which directs lithiation to the C7 position (ortho-lithiation) due to the "Complex Induced Proximity Effect" (CIPE).
Route B: Ring Construction (De Novo Synthesis)
For carboxylic acids at positions C4, C5, C6, or C7 , it is often more efficient to build the ring from a substituted aniline or benzoic acid precursor.
Jacobson-Huber Synthesis: Diazotization of o-toluidines.
Modified Davis-Beirut Reaction: Condensation of o-nitrobenzyl alcohols with aldehydes/amines.
Figure 2: Decision tree for synthetic route selection based on the regiochemistry of the carboxylic acid.
Regioselectivity in N-Alkylation[1][2][6]
A critical challenge in indazole chemistry is selectively alkylating the N1 vs. N2 position. This is governed by the interplay of thermodynamic stability and kinetic control.
Mechanism: The N1-anion is more stable. Reversibility allows the kinetic N2-product to rearrange to the N1-product (the "Dimroth-like" rearrangement equivalent).
Mechanism: The "lone pair" on N2 in the neutral 1H-tautomer is more accessible/nucleophilic than the N1-H. Under conditions where deprotonation is slow or incomplete, the neutral species attacks via N2.
Meerwein Salts: Use of Et3O+ BF4- strongly favors N2 alkylation (kinetic).
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (Via Lithiation)
This protocol utilizes a THP protecting group strategy to direct lithiation to C3.
Observation: Solution turns deep red/orange (formation of C3-lithio species).
Stir for 45 mins at -78°C.
Bubble excess dry CO2 gas (passed through Drierite) into the solution for 30 mins. The color will fade to pale yellow.
Allow to warm to RT.
Workup & Deprotection:
Quench with water. Acidify aqueous layer to pH 4. Extract with EtOAc.
Dissolve the crude acid in MeOH (50 mL) and add HCl (conc., 5 mL). Reflux for 2h to remove THP.
Cool and filter the white precipitate. Recrystallize from AcOH.
Yield: ~65-75%. Mp: 260-262°C (dec).
Protocol 2: Regioselective N1-Alkylation of Indazole-3-Carboxylate
Validating the thermodynamic preference.
Suspend methyl 1H-indazole-3-carboxylate (1.0 eq) in dry DMF (0.2 M).
Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min (H2 evolution).
Note: The anion is formed fully before adding the electrophile to ensure thermodynamic control.
Add alkyl halide (1.1 eq) dropwise.
Warm to 60°C and stir for 4h.
Result: >95% N1-isomer. If Cs2CO3/Acetone were used at RT, N2-isomer content would increase significantly (up to 30-40%).
Medicinal Chemistry Applications
Indazole carboxylic acids are versatile scaffolds in modern drug discovery.[6]
Bioisosterism: They serve as stable, non-oxidizable replacements for indole-3-carboxylic acids (e.g., in auxin mimics or IDO inhibitors).
Lonidamine (C3-COOH derivative): An antispermatogenic and anticancer agent that inhibits aerobic glycolysis (Warburg effect) by inhibiting hexokinase II. The C3-carboxylic acid is critical for mitochondrial binding.
Granisetron (C3-Amide derivative): While an amide, the synthesis proceeds through the C3-acid chloride. The indazole core provides a rigid linker that positions the azabocycle for 5-HT3 receptor antagonism.
References
Review of Indazole Chemistry
Gaonkar, S. L., et al. "Synthesis and Medicinal Properties of Indazole Derivatives." Journal of Heterocyclic Chemistry.
Regioselectivity in Alkylation
Cheung, M., et al. "Regioselective N-Alkylation of Indazoles."[4] Journal of Organic Chemistry.
Lithiation Protocols
Luo, G., et al. "Lithiation of 1-Substituted Indazoles." Journal of Organic Chemistry.
Medicinal Applications (Lonidamine)
Silvestrini, B., et al. "Basic and applied research in the study of indazole carboxylic acids." Chemotherapy.[7][8]
Tautomerism Studies
Catalán, J., et al. "The Tautomerism of Indazole." Journal of the American Chemical Society.[9]
Application Note: Scalable Synthesis of 1H-Indazole-5-Carboxylic Acid
This Application Note is designed as a definitive technical guide for the synthesis of 1H-indazole-5-carboxylic acid (CAS: 61700-61-6) . It prioritizes the Modified Jacobson Indazole Synthesis due to its scalability, cos...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the synthesis of 1H-indazole-5-carboxylic acid (CAS: 61700-61-6) . It prioritizes the Modified Jacobson Indazole Synthesis due to its scalability, cost-effectiveness, and use of readily available starting materials (Methyl 4-amino-3-methylbenzoate), making it the industry-standard approach for this scaffold.[1]
Abstract & Strategic Overview
1H-indazole-5-carboxylic acid is a critical pharmacophore in drug discovery, serving as a key intermediate for PARP inhibitors (e.g., Niraparib) and various kinase inhibitors.[1] While several routes exist—including the condensation of hydrazines with fluorobenzaldehydes—the Modified Jacobson Synthesis remains the most robust method for large-scale preparation. This route leverages the commercially ubiquitous methyl 4-amino-3-methylbenzoate , avoiding the high cost and supply chain volatility of regio-specific fluorinated aldehydes.[1]
This guide details a three-stage protocol optimized for safety and yield:
N-Acetylation: Activation of the aniline precursor.[1]
Nitrosation & Cyclization: A "one-pot" phase-transfer catalyzed cyclization using tert-butyl nitrite (or NaNO₂/Ac₂O) to form the indazole core.[1]
Global Hydrolysis: Simultaneous deprotection of the N1-acetyl and C5-methyl ester groups to yield the free acid.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the [1,5]-sigmatropic rearrangement characteristic of the Jacobson synthesis.[1] The N-acetyl group is essential; it facilitates the cyclization of the diazonium intermediate onto the ortho-methyl group.[1]
Figure 1: Retrosynthetic pathway demonstrating the conversion of the amino-ester precursor to the indazole core via the N-acetyl intermediate.[1]
Detailed Experimental Protocol
Stage 1: N-Acetylation of Methyl 4-amino-3-methylbenzoate
Objective: Protect the amine to prevent side reactions and facilitate the subsequent Jacobson rearrangement.[1]
Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][4][5]
Quench by adding water (100 mL). Separate phases.
Wash organic layer with 1M HCl (to remove TEA), then sat. NaHCO₃, then Brine.[1]
Dry over Na₂SO₄ and concentrate in vacuo.
Yield: Product (Methyl 4-acetamido-3-methylbenzoate) is typically a white solid.[1] Yield: >95%.
Stage 2: Modified Jacobson Cyclization
Objective: Construct the indazole ring. This step uses tert-butyl nitrite (t-BuONO) for a cleaner reaction profile than the classical NaNO₂/acid method, avoiding the isolation of the potentially unstable N-nitroso intermediate.[1]
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact & Causality
Acetylation Temp
< 40 °C
High temperatures can lead to di-acetylation (N,N-diacetyl), which inhibits the subsequent nitrosation step.[1]
Cyclization Temp
> 80 °C
The [1,5]-sigmatropic rearrangement is thermally driven.[1] Below 80°C, the N-nitroso intermediate accumulates, posing a safety risk (exotherm upon delayed initiation).[1]
Water Content
< 0.5%
Moisture in Stage 2 destroys tert-butyl nitrite and hydrolyzes the anhydride, stalling the reaction.[1] Use anhydrous toluene.[1]
Venting
Essential
Stage 2 generates N₂ gas.[1] Sealed vessels without pressure relief will rupture.[1]
Mechanistic Workflow Diagram
The following diagram illustrates the chemical logic, specifically the crucial N-Nitroso rearrangement step.
Figure 2: Mechanistic flow of the Modified Jacobson Synthesis.
Alternative Route: Fluoro-Aldehyde Condensation
For laboratories equipped to handle fluorinated intermediates or requiring high-throughput synthesis without heavy metal concerns:[1]
Application Notes & Protocols: Unlocking the Therapeutic Potential of 1H-Indazole-5-carboxylic Acid Analogs through Structure-Activity Relationship (SAR) Studies
Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1] Specifically, analogs derived from 1H-indazole-5-carboxyli...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1] Specifically, analogs derived from 1H-indazole-5-carboxylic acid have emerged as a versatile framework for developing potent inhibitors of key enzymes implicated in oncology and inflammatory diseases, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing these analogs. We will dissect the nuanced effects of chemical modifications across the indazole ring system and the pivotal carboxamide moiety. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework for SAR but also detailed, field-proven protocols for the synthesis, purification, and biological evaluation of novel 1H-indazole-5-carboxylic acid derivatives.
Introduction: The 1H-Indazole-5-Carboxylic Acid Scaffold
The indazole ring, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in multiple types of non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal anchor for binding to the active sites of enzymes. The 1H-indazole-5-carboxylic acid core, in particular, offers a strategic three-point diversity vector for chemical elaboration:
N1-Position: The nitrogen at position 1 of the pyrazole ring can be substituted to probe interactions within solvent-exposed regions or deeper hydrophobic pockets of a target protein.
C3-Position: While less commonly modified in this specific scaffold, substitutions at C3 can influence the electronic nature of the ring and provide additional interaction points.
C5-Carboxamide Moiety: The carboxylic acid at position 5 is most frequently converted to a carboxamide. The amide N-substituent is a critical determinant of potency and selectivity, often extending into key binding regions of the target.
This guide will use the inhibition of PARP1 as a case study to illustrate the SAR principles and experimental workflows, as this target is highly relevant for this class of compounds.
Core Principles of SAR for 1H-Indazole-5-Carboxamide Analogs
The development of potent and selective inhibitors requires a systematic exploration of how structural modifications impact biological activity. The iterative process of design, synthesis, and testing is fundamental to this endeavor.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
N1-Position Substitutions
The N1 position of the indazole ring is often directed towards the solvent-exposed region of an ATP-binding pocket.
Causality: Alkylation or arylation at N1 can significantly impact solubility, cell permeability, and pharmacokinetic properties. Small, unbranched alkyl groups are generally well-tolerated. Larger or more complex substituents, such as benzyl or substituted phenyl rings, can be introduced to seek additional interactions with the protein surface. Regioselective alkylation is crucial, as the N2-alkylated isomer often displays significantly lower activity.[3] Using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the thermodynamically more stable N1-substituted product.[3]
C5-Carboxamide Substitutions
This is arguably the most critical interaction point for many inhibitors based on this scaffold. The amide NH often forms a key hydrogen bond with a backbone carbonyl in the hinge region of a kinase or the nicotinamide-binding pocket of PARP.
Causality: The substituent attached to the amide nitrogen (R-group) explores a binding channel, and its nature dictates potency and selectivity.
Small Aliphatic Groups (e.g., methyl, cyclopropyl): Can establish van der Waals contacts.
Aromatic/Heteroaromatic Rings (e.g., phenyl, pyridyl): Can engage in π-π stacking interactions. Introducing substituents on these rings (e.g., halogens, methoxy groups) allows for fine-tuning of electronic and steric properties to optimize binding affinity. For PARP inhibitors, a terminal aromatic ring that can mimic the nicotinamide moiety of the natural substrate (NAD+) is often a key feature for potent inhibition.
Benzene Ring Substitutions (C4, C6, C7)
Modifications on the fused benzene ring can modulate the electronic properties of the entire scaffold and influence its orientation in the binding site.
Causality: Introducing small electron-withdrawing groups like fluorine at the C4 or C6 positions can sometimes enhance binding affinity through favorable electrostatic interactions or by influencing the pKa of the indazole nitrogens. However, bulky substituents at these positions are often detrimental as they can cause steric clashes with the target protein.
Application Note: SAR of 1H-Indazole-5-Carboxamides as PARP1 Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 1H-indazole-5-carboxamide core serves as an excellent mimic of the nicotinamide portion of NAD+, the natural substrate for PARP1.
Representative SAR Data
The following table summarizes hypothetical, yet representative, SAR data for a series of 1H-indazole-5-carboxamide analogs evaluated for PARP1 inhibition. This data illustrates the principles discussed above.
Compound ID
N1-Substituent (R¹)
C5-Amide Substituent (R²)
PARP1 IC₅₀ (nM)
Key SAR Observations
1a
H
Benzyl
850
Baseline activity from the core scaffold.
1b
Methyl
Benzyl
790
Small alkyl at N1 is well-tolerated but offers minimal improvement.
1c
H
4-Fluorobenzyl
150
Electron-withdrawing group on the benzyl ring significantly improves potency, likely through favorable interactions in the ribose-binding pocket.
1d
H
3-Methoxybenzyl
320
Methoxy group at the meta position is tolerated but less favorable than fluorine at the para position.
1e
H
Phenyl
95
A direct phenyl ring is more potent than the benzyl group, suggesting the CH₂ linker is not optimal.
1f
H
4-Methylphenyl
110
Small hydrophobic group on the phenyl ring is tolerated.
1g
H
4-Fluorophenyl
8
Lead Compound: The combination of the direct phenyl amide and a para-fluoro substituent provides optimal interactions, resulting in a potent inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of 1H-indazole-5-carboxamide analogs.
Synthetic Chemistry Workflow
The synthesis of the target analogs typically follows a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid.
Caption: General synthetic workflow for 1H-indazole-5-carboxamide analogs.
Protocol 4.1.1: General Procedure for Amide Coupling
This protocol describes the synthesis of N-substituted 1H-indazole-5-carboxamides using HATU, a highly efficient peptide coupling agent.
Scientific Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to neutralize the hexafluorophosphate salt and maintain a basic pH, facilitating the subsequent nucleophilic attack by the primary or secondary amine to form the stable amide bond.[4]
Materials & Reagents:
1H-Indazole-5-carboxylic acid
Desired amine (e.g., 4-fluoroaniline for compound 1g )
HATU
DIPEA
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole-5-carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
Add the desired amine (1.05 eq) to the reaction mixture.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with EtOAc.
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide analog.
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol outlines a fluorometric enzymatic assay to determine the IC₅₀ value of test compounds against human PARP1.
Scientific Rationale: This assay measures the consumption of the PARP1 substrate, NAD+. In the reaction, active PARP1 consumes NAD+ to form poly(ADP-ribose) chains. The remaining NAD+ is then enzymatically converted into a highly fluorescent product by a developer enzyme.[5] The fluorescence intensity is inversely proportional to the PARP1 activity. An inhibitor will prevent NAD+ consumption, resulting in a higher fluorescence signal.
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
Reaction Master Mix: Prepare a master mix containing PARP Assay Buffer, activated DNA, and PARP1 enzyme at their optimal concentrations (to be determined via enzyme titration).
Assay Plate Setup:
Add 1 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
Add 10 µL of the Reaction Master Mix to all wells except the "No Enzyme" negative control. Add 10 µL of buffer without enzyme to these wells.
Pre-incubate the plate at room temperature for 15 minutes.
Reaction Initiation: Prepare a solution of NAD+ in assay buffer. Add 10 µL of the NAD+ solution to all wells to start the enzymatic reaction.
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.
Reaction Termination & Signal Development: Add 20 µL of the Developer reagent to all wells. This step simultaneously stops the PARP1 reaction and initiates the fluorescence development.
Signal Detection: Incubate the plate in the dark at room temperature for 15-30 minutes. Read the fluorescence intensity using a plate reader.
Data Analysis:
Subtract the background fluorescence (from "No Enzyme" wells).
Normalize the data by setting the "DMSO" control (no inhibitor) as 100% activity and the "No Enzyme" control as 0% activity.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]
Conclusion and Future Directions
The 1H-indazole-5-carboxylic acid scaffold is a highly fruitful starting point for the design of potent and selective enzyme inhibitors. A systematic approach to SAR, focusing on modifications at the N1 and C5-carboxamide positions, is critical for optimizing lead compounds. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of novel analogs. Future work in this area will likely focus on developing inhibitors with improved pharmacokinetic profiles, exploring novel N1-substituents to enhance selectivity, and applying this versatile scaffold to a broader range of therapeutic targets.
References
Yuan, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(11), 2995. Available at: [Link]
O'Sullivan, S., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1536–1548. Available at: [Link]
Cera, G., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(8), 1379-1383. Available at: [Link]
Coluccia, A., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(4), 1171-1181. Available at: [Link]
Google Patents. (n.d.). Amide substituted indazole and benzotriazole derivatives as poly(adp-ribose)polymerase (parp) inhibitors.
Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. Available at: [Link]
Girish, V., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78-86. Available at: [Link]
Application Note: Quantitative Analysis of 1H-Indazole-5-Carboxylic Acid Using HPLC-UV and LC-MS/MS
Introduction 1H-Indazole-5-carboxylic acid is a pivotal building block and intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Its presence and purity are critical quality attributes i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1H-Indazole-5-carboxylic acid is a pivotal building block and intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Its presence and purity are critical quality attributes in drug substance and drug product manufacturing. Consequently, robust and reliable analytical methods for its precise quantification are essential for researchers, scientists, and drug development professionals in quality control, process development, and pharmacokinetic studies. This application note provides detailed protocols for the quantification of 1H-indazole-5-carboxylic acid using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure accuracy, precision, and robustness.
Physicochemical Properties of 1H-Indazole-5-Carboxylic Acid
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
Reverse-phase HPLC (RP-HPLC) is a widely used, robust technique for the analysis of moderately polar compounds like 1H-indazole-5-carboxylic acid. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Principle of the Method
The carboxylic acid functional group allows for manipulation of the analyte's polarity through pH control of the mobile phase. By maintaining the mobile phase pH below the pKa of the carboxylic acid, the analyte will be in its protonated, less polar form, leading to better retention on a C18 column. The indazole ring contains a chromophore that absorbs UV light, enabling sensitive detection. Based on the UV absorption characteristics of similar carboxylic acids, a detection wavelength in the lower UV range is expected to provide good sensitivity.[3]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
1. Materials and Reagents:
1H-Indazole-5-carboxylic acid reference standard (≥97% purity)
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: Acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1H-indazole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation: Accurately weigh the sample containing 1H-indazole-5-carboxylic acid, dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column suitable for retaining moderately polar analytes.
Mobile Phase
Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile
Formic acid ensures the analyte is in its less polar, protonated form, enhancing retention. A gradient allows for efficient elution and separation from potential impurities.
A shallow initial gradient helps in resolving early eluting impurities, followed by a steeper gradient to elute the analyte and any late-eluting compounds in a reasonable time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
210 nm
Carboxylic acids typically exhibit strong absorbance at lower UV wavelengths.[3] A DAD can be used to determine the optimal wavelength.
Injection Volume
10 µL
A typical injection volume for standard HPLC analysis.
5. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as:
Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
Method 2: Quantification by LC-MS/MS
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of 1H-indazole-5-carboxylic acid, particularly in complex matrices like biological fluids.
Principle of the Method
The analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules. In negative ion mode, 1H-indazole-5-carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID). A specific fragment ion (product ion) is then monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. A common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[4]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol
1. Materials and Reagents:
Same as HPLC-UV method, but with LC-MS grade solvents and additives.
An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
2. Instrumentation:
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Preparation of Solutions:
Prepare mobile phases, diluent, and calibration standards as described for the HPLC-UV method, using LC-MS grade reagents.
If an internal standard is used, add it at a fixed concentration to all standards and samples.
4. LC-MS/MS Conditions:
Liquid Chromatography:
Parameter
Condition
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
A shorter column with smaller particles is suitable for fast and efficient separations compatible with MS detection.
A fast gradient is sufficient for separation prior to highly selective MS/MS detection.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
40 °C
Ensures reproducible chromatography.
Injection Volume
5 µL
Smaller injection volume is typical for sensitive LC-MS/MS analysis.
Mass Spectrometry:
Parameter
Setting
Rationale
Ionization Mode
ESI Negative
Carboxylic acids readily form [M-H]⁻ ions.
Capillary Voltage
~3.0 kV
To be optimized for maximal signal.
Source Temperature
~150 °C
To be optimized.
Desolvation Gas
Nitrogen, ~800 L/hr
To aid in solvent evaporation.
Desolvation Temp.
~400 °C
To be optimized.
MRM Transition
Precursor Ion (m/z) 161.0 → Product Ion (m/z) 117.0
Corresponds to [M-H]⁻ → [M-H-CO₂]⁻. This is a common and specific fragmentation for carboxylic acids.
Collision Energy
To be optimized
The energy required to induce fragmentation should be determined experimentally by infusing a standard solution.
5. Method Validation:
The validation of an LC-MS/MS method follows similar principles to the HPLC-UV method but with additional considerations for matrix effects. The validation should be conducted in accordance with regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance).
Conclusion
This application note provides two comprehensive and scientifically grounded methods for the quantification of 1H-indazole-5-carboxylic acid. The HPLC-UV method is a robust and reliable technique suitable for routine quality control and analysis of higher concentration samples. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both protocols are designed as a starting point and should be fully validated for their intended use.
References
ResearchGate. (n.d.). Deprotonated Carboxylic Acid Fragmentation. Retrieved February 12, 2026, from [Link]
Babu, N. P., & Ramachandran, D. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 15(1), 15-21. [Link]
Hu, L., & Li, P. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. [Link]
ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved February 12, 2026, from [Link]
Podolska, M., et al. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 775-782.
Byrro, R. M. D., & Pudenzi, M. A. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 46(11), 1147-1152. [Link]
Jain, S. K., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. International Journal of Molecular Sciences, 25(3), 1593. [Link]
Tzvetkov, N. T., et al. (2017). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. European Journal of Medicinal Chemistry, 127, 470-492. (Referenced in Sigma-Aldrich product page)
Sayed, N. (2016). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Analytical Methods, 8(3), 565-573. [Link]
Han, J., & Kim, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4948. [Link]
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]
Wang, Y., et al. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(12), 913-922.
Himmelsbach, M., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(28), 7037-7049. [Link]
Nagarajan, B., & Priya, B. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). [Link]
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(9), 1475-1488. [Link]
Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 83(15), 8195-8205. [Link]
Chemistry Academy. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage [Video]. YouTube. [Link]
Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
Matalka, K., et al. (2013). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 453-458.
Dhirendra, K., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 01-07.
Dong, M. W. (2013). HPLC method development and validation- an overview. LCGC North America, 31(8), 620-631.
Application Note: High-Efficiency Esterification of 1H-Indazole-5-Carboxylic Acid
Executive Summary & Strategic Analysis The 1H-indazole-5-carboxylic acid scaffold is a critical pharmacophore in kinase inhibitors (e.g., Axitinib analogues) and oncology targets. However, its amphoteric nature—possessin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The 1H-indazole-5-carboxylic acid scaffold is a critical pharmacophore in kinase inhibitors (e.g., Axitinib analogues) and oncology targets. However, its amphoteric nature—possessing both a basic pyridine-like nitrogen (
, pKa ~1.2) and an acidic pyrrole-like nitrogen (-H, pKa ~14)—presents unique synthetic challenges.
Direct esterification requires navigating two primary risks:
Regioselectivity: Avoiding
-alkylation, which competes with -alkylation under basic conditions.
Solubility: The high lattice energy of the fused heterocyclic system often leads to poor solubility in neutral organic solvents.
This guide details three protocols tailored to specific experimental needs. Protocol A (Thionyl Chloride) is the recommended "Gold Standard" for small-to-medium scale methylation due to its ability to drive solubility via in situ HCl generation.
Method Selection Decision Tree
Figure 1: Strategic decision matrix for selecting the optimal esterification route.
Critical Mechanistic Insights
The N-Alkylation Trap
Under basic conditions (e.g., Alkyl Halide +
), the indazole -H is deprotonated, creating an ambident nucleophile. This invariably leads to a mixture of -alkyl, -alkyl, and ester products.
The Solution: Acid-catalyzed esterification (Protocols A & B) protonates the basic
nitrogen. The resulting cationic species is highly resistant to -alkylation, ensuring exclusive reaction at the carboxylic acid oxygen.
Solubility & Activation
1H-indazole-5-carboxylic acid is sparingly soluble in cold methanol.
Protocol A (SOCl2): Generates anhydrous HCl and heat, rapidly dissolving the starting material and activating the carboxylate as an acyl chloride intermediate or activated complex.
Protocol B (H2SO4): Relies on reflux temperatures to maintain solubility during the slow equilibrium shift.
Note: This reaction is an equilibrium. If conversion is low, add activated molecular sieves (3Å) to the refluxing solvent (in a Soxhlet thimble) to trap water.
Workup:
Concentrate to ~20% volume.
Pour slowly into crushed ice/water containing excess
or to neutralize.
Filter the resulting precipitate (crude ester).[5] Wash with cold water.[4]
Technical Resource Hub: Optimizing Synthesis of 1H-Indazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 1H-indazole-5-carboxylic acid derivative synthesis. This guide is designed to provide Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1H-indazole-5-carboxylic acid derivative synthesis. This guide is designed to provide Senior Application Scientist-level insights, troubleshooting strategies, and robust protocols to help you navigate the common challenges associated with this important chemical scaffold. The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Achieving high yields and purity is critical for downstream applications, yet the synthesis can be fraught with challenges like low conversion, side product formation, and difficult purifications.
This resource hub moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Part 1: Frequently Encountered Challenges (FECs)
This section addresses the most common issues reported by researchers in the field.
FEC 1: Why is the yield of my indazole cyclization step consistently low?
Low yield in the core-forming cyclization is often the primary bottleneck. This can typically be traced back to suboptimal reaction conditions, reagent quality, or competing side reactions.
Potential Cause 1: Incomplete Reaction. The reaction may stall before all the starting material is consumed. This can be due to insufficient reaction time or temperature.
Troubleshooting Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. For thermally driven cyclizations, a modest increase in temperature (e.g., 10-20 °C) can sometimes be beneficial, but be cautious of promoting decomposition. For instance, some syntheses require heating for extended periods, such as 16 hours at 90°C, to ensure completion.[3]
Potential Cause 2: Suboptimal Base or Solvent System. The choice of base and solvent is critical and highly interdependent. An inappropriate combination can fail to promote the desired reaction or even lead to degradation.
Troubleshooting Action: If using a base-mediated cyclization, ensure the base is strong enough to deprotonate the necessary precursor but not so strong as to cause unwanted side reactions. For example, when forming indazoles from arylamino oximes, bases like triethylamine or 2-aminopyridine can be used, with the choice influencing the product outcome.[4] The solvent must be compatible with the chosen base and reagents; polar aprotic solvents like DMF or dioxane are often effective but require careful drying.[5]
Potential Cause 3: Side Product Formation. The formation of undesired isomers or dimeric byproducts can significantly reduce the yield of the target molecule.[3][6]
Troubleshooting Action: Carefully control the stoichiometry of your reagents. For reactions involving highly reactive intermediates, such as those in diazotization-cyclization routes, slow, controlled addition of reagents at low temperatures is crucial to minimize side reactions.[6][7]
FEC 2: My final product is difficult to purify. What strategies can I use?
Purification of 1H-indazole-5-carboxylic acids can be challenging due to their polarity and potential amphoteric nature.
Potential Cause 1: Product is soluble in both organic and aqueous layers during workup. The carboxylic acid group imparts aqueous solubility, especially at basic pH, while the bicyclic core retains organic solubility.
Troubleshooting Action: During the aqueous workup, carefully adjust the pH of the aqueous layer. Acidifying to a pH of approximately 3-4 will protonate the carboxylate, making the molecule less water-soluble and causing it to precipitate, allowing for collection by filtration.[6] If precipitation is not clean, perform multiple extractions with a suitable organic solvent like ethyl acetate after acidification.
Potential Cause 2: Persistent impurities co-elute with the product during column chromatography.
Troubleshooting Action: First, ensure the reaction has gone to completion, as starting materials are often the most difficult impurities to separate. If impurities persist, consider a different purification strategy. Recrystallization can be highly effective for these types of compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility between your product and the impurities.
FEC 3: I am hydrolyzing a 1H-indazole-5-carboxylate ester to the carboxylic acid, but the reaction is incomplete or leads to decomposition. How can I optimize this?
Ester hydrolysis is a standard final step, but the indazole ring can be sensitive to harsh conditions.
Potential Cause 1: Insufficiently strong hydrolysis conditions. Standard conditions like lithium hydroxide (LiOH) in a THF/water mixture may be slow.
Troubleshooting Action: Increase the temperature moderately (e.g., to 40-50 °C) and monitor by TLC/LC-MS. Ensure a sufficient excess of the base (typically 2-4 equivalents) is used.
Potential Cause 2: Degradation under harsh conditions. Using strong acids or bases at high temperatures for prolonged periods can lead to decomposition of the indazole ring.
Troubleshooting Action: If you observe significant byproduct formation, switch to milder conditions. If basic hydrolysis is problematic, consider acidic hydrolysis (e.g., HCl in dioxane), although this is less common. Always perform hydrolysis at the lowest effective temperature and for the minimum time required.
Part 2: Systematic Troubleshooting & Protocols
This section provides a more structured approach to diagnosing and solving common synthetic problems.
Systematic Troubleshooting Workflow for Low Yield
This decision tree helps guide the troubleshooting process for a low-yielding cyclization reaction.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
General Experimental Protocols
These protocols are starting points and should be optimized for your specific substrate.
Protocol 1: Synthesis of Ethyl 1H-Indazole-5-Carboxylate via Diazotization-Cyclization
This method is adapted from established procedures for forming the indazole ring from an appropriately substituted aniline precursor.[7][8]
Precursor Preparation: Start with ethyl 4-amino-3-methylbenzoate or a similar precursor.
Diazotization: Dissolve the aniline precursor (1.0 equiv) in a suitable acidic solvent like acetic acid. Cool the mixture to 0-5 °C in an ice bath.
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.
Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm slowly to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.[7]
Workup: Pour the reaction mixture into water and neutralize carefully with a base such as sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Saponification of Ethyl 1H-Indazole-5-Carboxylate
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
Dissolution: Dissolve the ethyl 1H-indazole-5-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).
Base Addition: Add lithium hydroxide (LiOH, 2.0-3.0 equiv) to the solution.
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40 °C) until the reaction is complete as monitored by TLC (the product will be more polar than the starting ester).
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
Acidification & Isolation: Cool the aqueous solution in an ice bath and slowly add 1N HCl with stirring until the pH is ~3-4. A precipitate should form.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1H-indazole-5-carboxylic acid.
Part 3: Data Tables for Optimization
When optimizing a reaction, systematically screening parameters is key. The following tables provide templates for organizing your optimization experiments.
Table 1: Screening of Solvents for the Cyclization Step
Entry
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Yield (%)
Notes
1
Toluene
110
12
65
55
Starting material remains
2
Dioxane
100
12
85
78
Cleaner reaction profile
3
DMF
100
8
95
88
Faster reaction, minor side product
4
Acetic Acid
90
16
>98
92
Optimal conditions found
Table 2: Screening of Bases for Ester Hydrolysis
Entry
Base (equiv.)
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Notes
1
LiOH (2.0)
THF/H₂O
25
12
70
Incomplete reaction
2
LiOH (3.0)
THF/H₂O
40
4
>98
Complete conversion
3
NaOH (3.0)
EtOH/H₂O
50
3
>98
Faster, but slight impurity
4
KOH (3.0)
MeOH/H₂O
40
5
95
Clean reaction
Part 4: Key Mechanistic & Workflow Diagrams
Visualizing the process can aid in understanding and troubleshooting.
General Synthetic Workflow
This diagram illustrates a common synthetic sequence for accessing the target compounds.
Caption: General synthetic workflow for target compounds.
By systematically addressing these common challenges and utilizing the provided protocols and troubleshooting guides, researchers can significantly improve the yield, purity, and overall success of their 1H-indazole-5-carboxylic acid derivative syntheses.
References
BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., & Domb, A. J. (n.d.). Synthesis of indazole derivatives in different methods. ResearchGate.
Reaction conditions optimization for 1H-Indazoles synthesis. (n.d.). ResearchGate.
Technical Support Center: 1H-Indazole-5-Carboxylic Acid Chemistry
This technical guide is structured as an interactive support center for researchers working with 1H-indazole-5-carboxylic acid . It prioritizes the most common and difficult failure modes: regioselectivity (N1 vs.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as an interactive support center for researchers working with 1H-indazole-5-carboxylic acid . It prioritizes the most common and difficult failure modes: regioselectivity (N1 vs. N2 alkylation) and competitive reactivity during functionalization.
The 1H-indazole-5-carboxylic acid scaffold presents a "Janus-faced" reactivity profile. The molecule contains two distinct nucleophilic sites (N1/N2) and one electrophilic handle (C5-COOH).
The Core Challenge: The tautomeric equilibrium between 1H- and 2H-indazole leads to mixtures of N1- and N2-alkylated products.
The Stability Rule: N1-substituted indazoles are generally the thermodynamic products (benzenoid structure preserved). N2-substituted indazoles are often kinetic products (quinonoid resonance contribution) or favored by steric/coordination effects.
User Report: "My yield is low during amide coupling of the carboxylic acid. I see new impurities by LCMS."
A. Common Byproducts & Failure Modes
When activating the C5-carboxylic acid, the unprotected N1-H (or N2-H) can act as a competitive nucleophile.
Self-Coupling (Oligomerization):
Observation: Mass spectrum shows dimers (
) or trimers.
Cause: The activated ester of Molecule A reacts with the indazole NH of Molecule B.
Fix:Protect the Indazole Nitrogen (e.g., THP, SEM, or Boc) before attempting amide coupling at C5.
N-Acyl Urea Formation (DCC/DIC specific):
Observation: Product mass + mass of carbodiimide.
Cause: Slow amine addition or low nucleophilicity of the amine partner allows the O-acylisourea intermediate to rearrange.
Fix: Switch to HATU/DIEA or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered anilines and minimizes epimerization.
Guanidinium Adducts (Uronium Reagents):
Observation: Mass of amine + 99 Da (if using HATU/HBTU).
Cause: Reaction of the amine with the coupling reagent itself rather than the acid.
Fix: Pre-activate the acid with the base and coupling reagent for 5-10 minutes before adding the amine.
B. Recommended Workflow: Protected Route
To eliminate byproducts, the "Protection-First" strategy is the most robust.
Figure 2: Optimized workflow to prevent self-coupling and side reactions.
Analytical Reference Data
Use this table to confirm the identity of your isolated byproducts.
Impurity Type
Detection Method
Characteristic Signal
N2-Isomer
1H NMR (DMSO-d6)
H3 proton often shifts downfield (>8.4 ppm) compared to N1-isomer due to loss of benzenoid shielding.
Bis-alkylated
LCMS / NMR
Mass = . NMR shows loss of all NH signals and integration of two alkyl groups.
Decarboxylated
LCMS
Mass = . Occurs if reaction temp >150°C without stabilizing esters.
DCU (Byproduct)
1H NMR
Multiplets at 1.0–2.0 ppm (cyclohexyl protons). Insoluble white solid in DCM.
Frequently Asked Questions (FAQ)
Q: Why does the Mitsunobu reaction favor the N2 isomer?A: The Mitsunobu reaction proceeds via a bulky intermediate (triphenylphosphine-betaine). The steric hindrance at the N1 position (adjacent to the benzene ring C7 proton) often directs the bulky electrophile to the more accessible N2 position, despite N1 being thermodynamically preferred [1, 2].
Q: Can I separate N1/N2 isomers without chromatography?A: Sometimes. The N1 isomer is typically more crystalline and less soluble in non-polar solvents. Recrystallization from Ethanol/Water or Toluene/Heptane mixtures can often enrich the N1 isomer to >95% purity.
Q: My carboxylic acid is not dissolving in DMF. What should I do?A: Indazole carboxylic acids have high lattice energy due to intermolecular H-bonding (dimerization).
Trick: Add 2-3 equivalents of LiCl to the DMF. This breaks H-bond aggregates and significantly improves solubility for coupling reactions.
References
Keating, J. J., & Alam, F. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1]
BenchChem Technical Guides. (2025). A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR.
Lovering, F., et al. (2016). Differentiation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. ResearchGate / Journal of Medicinal Chemistry Data.
Meanwell, N. A. (2011). Structure-Activity Relationships of Indazole-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold reactivity).
Technical Support Center: Enhancing the Solubility of 1H-indazole-5-carboxylic Acid for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of 1H-indazole-5-carboxylic acid in biological assays. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility challenges of 1H-indazole-5-carboxylic acid in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful integration of this compound into your experimental workflows. Our approach is rooted in scientific principles and practical, field-proven insights to help you navigate the complexities of compound solubilization.
Introduction: Understanding the Challenge
1H-indazole-5-carboxylic acid, like many heterocyclic carboxylic acids, can exhibit poor aqueous solubility, posing a significant hurdle for in vitro and in vivo studies. Its structure, containing both a hydrophobic indazole ring and an ionizable carboxylic acid group, results in a pH-dependent solubility profile that must be carefully managed to achieve accurate and reproducible assay results. This guide will walk you through a systematic approach to improving the solubility of this compound for reliable biological testing.
Frequently Asked Questions (FAQs)
Q1: Why is my 1H-indazole-5-carboxylic acid not dissolving in my aqueous assay buffer?
A1: The limited aqueous solubility of 1H-indazole-5-carboxylic acid is primarily due to its hydrophobic bicyclic indazole core. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and prone to precipitation in aqueous media.[1] To improve solubility, it's crucial to deprotonate the carboxylic acid to its more soluble carboxylate form (-COO⁻) by adjusting the pH.[2]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A2: This is a common phenomenon known as "DMSO crash-out" or precipitation.[3] While 1H-indazole-5-carboxylic acid may be soluble in 100% DMSO, a polar aprotic solvent, the addition of this stock solution to an aqueous buffer drastically increases the polarity of the final solution.[4] This change in the solvent environment can lead to the compound precipitating out of solution, especially for hydrophobic molecules.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated DMSO concentration is highly cell-line dependent.[5] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some sensitive lines may be affected at concentrations as low as 0.1%.[3] It is always best practice to perform a DMSO tolerance control experiment for your specific cell line and assay duration.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a useful technique to aid dissolution. However, it's critical to be aware of the thermal stability of 1H-indazole-5-carboxylic acid. Prolonged exposure to high temperatures can lead to degradation. If you choose to heat the solution, do so gently and for the shortest time possible, and always allow the solution to cool to room temperature before use in biological assays to ensure stability and prevent temperature-related artifacts.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic workflow for troubleshooting and optimizing the solubility of 1H-indazole-5-carboxylic acid.
Caption: Decision workflow for troubleshooting solubility issues.
Issue 1: Precipitation from DMSO Stock upon Dilution
If you observe precipitation when diluting your DMSO stock of 1H-indazole-5-carboxylic acid into your aqueous assay buffer, consider the following strategies.
The carboxylic acid moiety of your compound is the key to enhancing its aqueous solubility. By increasing the pH of your buffer, you can deprotonate the carboxylic acid, forming the much more water-soluble carboxylate salt.[2]
Underlying Principle: The equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms of a carboxylic acid is governed by the Henderson-Hasselbalch equation. Maintaining a buffer pH at least 1-2 units above the pKa of the carboxylic acid will ensure it predominantly exists in its ionized, more soluble form.[6][7]
Buffer Selection: Choose a buffer system that is effective in the desired pH range and compatible with your assay. For example, phosphate-buffered saline (PBS) can be adjusted to a pH of 7.4-8.0. Tris buffers are also a common choice for slightly alkaline conditions.
pH Adjustment: Prepare your desired assay buffer. While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) to raise the pH to the target level (e.g., 7.4, 7.8, 8.0).
Solubility Test: Add your DMSO stock of 1H-indazole-5-carboxylic acid to the pH-adjusted buffer at the final desired concentration. Visually inspect for any precipitation. For a more quantitative measure, you can centrifuge the solution and measure the concentration of the supernatant by UV-Vis spectroscopy or HPLC.
If pH adjustment alone is insufficient or not compatible with your assay, minimizing the final DMSO concentration is crucial.
Experimental Protocol: Serial Dilution Optimization
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
Perform a serial dilution of this stock solution into your pH-adjusted aqueous buffer to achieve the final desired assay concentrations.
Aim for a final DMSO concentration of ≤0.5%.[3] This may require preparing an intermediate dilution of your DMSO stock in the aqueous buffer before the final dilution step.
Issue 2: Poor Solubility in Direct Aqueous Preparations
For applications where DMSO is not permissible, preparing an aqueous stock solution directly is necessary.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10]
Attempt to dissolve 1H-indazole-5-carboxylic acid in a small volume of the chosen co-solvent.
Once dissolved, slowly add your aqueous buffer to the co-solvent solution while vortexing to reach the final desired stock concentration.
Be mindful of the final co-solvent concentration in your assay, as they can also have biological effects.[5]
Co-solvent
Typical Starting Concentration for Stock
Notes
Ethanol
10-20% in aqueous buffer
Can have effects on enzyme kinetics and cell viability.
PEG400
10-30% in aqueous buffer
Generally well-tolerated in many biological systems.
Propylene Glycol
10-30% in aqueous buffer
Often used in pharmaceutical formulations.
For particularly challenging cases, the use of solubilizing excipients such as surfactants or cyclodextrins can be highly effective.[11]
Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC).[12] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility.[13][14][15]
Examples: Tween® 20, Tween® 80, Pluronic® F-68
Considerations: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane integrity. Always run an appropriate vehicle control.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[18][19][20]
Generally low toxicity and high compatibility.[11]
May not be effective for all compounds.
Final Recommendations
For researchers working with 1H-indazole-5-carboxylic acid, a systematic approach to solubility enhancement is key. We recommend starting with a pH-modification strategy, as it directly addresses the chemical nature of the compound. If further enhancement is needed, a combination of pH adjustment with a low concentration of a co-solvent like DMSO or the inclusion of a cyclodextrin is likely to yield the best results. Always validate your chosen solubilization method with appropriate vehicle controls to ensure that the observed biological effects are due to your compound of interest and not the formulation components.
Technical Support Center: Scaling Up the Synthesis of 1H-Indazole-5-Carboxylic Acid
Welcome to the technical support center for the synthesis of 1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure your scale-up process is efficient, safe, and reproducible.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of 1H-indazole-5-carboxylic acid in a question-and-answer format.
Issue 1: Low Yield in the Primary Cyclization Step
Question: We are experiencing significantly lower yields of 1H-indazole-5-carboxylic acid upon scaling up our initial lab-scale synthesis. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common challenge and can often be attributed to several factors related to reaction kinetics, heat transfer, and mass transfer.
Potential Causes and Solutions:
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the viscosity of your reaction mixture. You may need to adjust the stirring speed to ensure homogeneity.
Poor Temperature Control: Many synthetic routes to indazoles involve exothermic steps.[1] What is a manageable exotherm at a small scale can become a significant safety hazard and a source of impurity formation at a larger scale.
Solution: Implement a controlled addition of reagents, particularly if you are using a diazotization reaction.[2] Monitor the internal reaction temperature closely and use a reliable cooling system.
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the formation of hydrazones or dimers can become more prevalent.[2]
Solution: Optimize the reaction temperature and time. A lower temperature with a slightly longer reaction time may be beneficial. Monitor the reaction progress using an appropriate analytical technique like HPLC to determine the optimal endpoint.
Issue 2: Formation of Regioisomeric Impurities
Question: Our final product is contaminated with a significant amount of the 2H-indazole-5-carboxylic acid isomer. How can we improve the regioselectivity of our synthesis?
Answer: The formation of N-1 versus N-2 substituted indazoles is a well-known challenge in indazole synthesis. The regioselectivity is often influenced by the specific synthetic route and reaction conditions.
Potential Causes and Solutions:
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the ratio of N-1 to N-2 isomers.
Solution: A systematic optimization of reaction conditions is recommended. For example, in some syntheses, polar aprotic solvents like DMF or DMSO may favor the formation of one isomer over the other.[2]
Synthetic Route: Some synthetic strategies are inherently more regioselective than others.
Solution: Consider alternative synthetic routes that offer better regiocontrol. For instance, certain cyclization strategies, such as those involving a pre-functionalized starting material, can direct the reaction to the desired N-1 position.[3]
Issue 3: Oiling Out During Crystallization
Question: During the purification of 1H-indazole-5-carboxylic acid by recrystallization, the product often "oils out" instead of forming crystals. What causes this and how can we achieve proper crystallization?
Answer: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point or when the solution is supersaturated.[4]
Potential Causes and Solutions:
High Solute Concentration: If the solution is too concentrated, the compound may precipitate prematurely as a liquid.
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[4]
Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation, preventing the formation of an ordered crystal lattice.
Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Gentle stirring during cooling can also promote crystallization.
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often be effective. For carboxylic acids, solvents like ethanol, water, or mixtures thereof are commonly used.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1H-indazole-5-carboxylic acid, and what are their pros and cons for scale-up?
A1: Several synthetic routes to the indazole core exist.[2][3][6] For 1H-indazole-5-carboxylic acid, a common approach involves the cyclization of a substituted phenylhydrazine derivative.
Q2: What are the critical process parameters to monitor during the scale-up of 1H-indazole-5-carboxylic acid synthesis?
A2: Careful monitoring of critical process parameters is essential for a successful and safe scale-up.
Temperature: As many steps can be exothermic, precise temperature control is crucial to prevent side reactions and ensure safety.
pH: During work-up and purification, pH control is vital for the isolation of the carboxylic acid.[5]
Reagent Addition Rate: A controlled addition rate helps to manage exotherms and maintain optimal reactant concentrations.
Stirring Speed: Adequate agitation ensures homogeneity and efficient heat transfer.
Q3: What analytical methods are recommended for in-process control and final product quality assessment?
A3: A robust analytical strategy is key to a successful scale-up.
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying impurities, and determining the purity of the final product.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identifying isomeric impurities.[4]
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.[4]
Melting Point Analysis: A simple and effective way to get a preliminary indication of purity.[4]
Q4: What are the primary safety considerations when scaling up the synthesis of 1H-indazole-5-carboxylic acid?
A4: Safety is paramount during any chemical synthesis, especially during scale-up.
Thermal Hazards: Be aware of potential exotherms, especially in diazotization or cyclization steps.[1] A thorough thermal hazard assessment is recommended before scaling up.
Reagent Handling: Some reagents, such as hydrazine derivatives, can be toxic and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).[7]
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reactor is properly vented.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1H-Indazole-5-Carboxylic Acid
This protocol is a generalized representation and should be optimized for your specific needs.
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the starting substituted phenylhydrazine derivative and a suitable solvent (e.g., ethanol).
Cyclization: Add the cyclizing agent (e.g., a keto-ester) to the addition funnel.
Controlled Addition: Slowly add the cyclizing agent to the reactor while maintaining the temperature at a predetermined setpoint (e.g., 0-10 °C).
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
Work-up: Upon completion, quench the reaction with water.
Isolation: Adjust the pH of the aqueous solution to precipitate the crude 1H-indazole-5-carboxylic acid.
Filtration: Collect the crude product by filtration and wash with cold water.
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic product from neutral or basic impurities.[4][5]
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base (e.g., sodium bicarbonate).
Separation: Shake the funnel and allow the layers to separate. The sodium salt of 1H-indazole-5-carboxylic acid will be in the aqueous layer.
Acidification: Separate the aqueous layer and acidify it with a suitable acid (e.g., HCl) to a pH below the pKa of the carboxylic acid, causing the purified product to precipitate.
Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: A typical workflow for the synthesis and purification of 1H-indazole-5-carboxylic acid.
Caption: A decision tree for troubleshooting low yields in the scale-up process.
References
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). vertexaisearch.cloud.google.com.
Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.). ResearchGate. [Link]
Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5. - ResearchGate. (n.d.). ResearchGate. [Link]
Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, April 7). PubMed. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (n.d.). RSC Publishing. [Link]
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. (n.d.). Semantic Scholar. [Link]
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances (RSC Publishing). [Link]
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). LOCKSS. [Link]
Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO - The University of New Orleans. [Link]
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Product: 1H-Indazole-5-Carboxylic Acid (CAS: 61700-61-6)
Application: Kinase Inhibitor Scaffolds, Drug Intermediates
Document Type: Troubleshooting Guide & Standard Operating Procedures (SOP)
Introduction: The Amphoteric Challenge
1H-indazole-5-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors. Its purification is often complicated by its amphoteric nature (containing both a basic pyrazole nitrogen and an acidic carboxylic acid) and its high melting point (>300°C).
Common impurities include:
Regioisomers: (e.g., 1H-indazole-4-carboxylic acid or 6-carboxylic acid) arising from non-selective cyclization.
Synthetic Precursors: Unreacted hydrazines (genotoxic) or nitro-benzoic acid derivatives.
Inorganic Salts: Trapped within the crystal lattice during acidification steps.
This guide provides a tiered purification strategy designed to isolate the 5-isomer in >98% purity.
Module 1: Bulk Purification (The Acid-Base Swing)
Objective: Removal of non-acidic organic impurities and bulk inorganic salts.
Mechanism: Utilizing the pKa difference between the carboxylic acid (pKa ~4.5) and the indazole NH (pKa ~14) to selectively dissolve and reprecipitate the product.
Protocol 1.1: The "pH Swing" Method
Step
Action
Technical Rationale
1
Suspend crude solid in 1M NaOH (5-10 volumes).
Converts the carboxylic acid to the sodium salt (), solubilizing the product.
2
Filter the solution through Celite or a glass frit.
Removes non-acidic organic impurities (e.g., decarboxylated indazole) and insoluble tars.
3
Add Activated Charcoal (5 wt%) and stir at 50°C for 30 min.
Adsorbs color bodies and trace heavy metals. Filter again while warm.
Objective: Separation of the 5-carboxylic acid from 4- or 6-isomers.
Issue: Isomers often co-precipitate during the acid-base swing due to similar pKa values. Recrystallization relies on subtle differences in lattice energy and solubility.
Solvent Selection Guide
Solvent System
Suitability
Mechanism
Glacial Acetic Acid
High
Indazoles protonate slightly in hot AcOH, increasing solubility. Upon cooling, the less soluble isomer (typically 5-COOH) crystallizes first.
DMF / Water (1:1)
Medium
Good for very crude material. Dissolve in hot DMF, add water until turbid. Risk of trapping DMF in the lattice.
Ethanol / Water
Low
Often insufficient for isomer separation but excellent for removing final traces of inorganic salts.
Protocol 2.1: Acetic Acid Recrystallization
Suspend the semi-pure solid in Glacial Acetic Acid (10 volumes).
Heat to reflux (118°C). The solid should fully dissolve.[1]
Troubleshooting: If not dissolved, add AcOH in 1 mL increments.
Allow the solution to cool slowly to room temperature without stirring.
Note: Rapid cooling precipitates both isomers.
Filter the crystals and wash with a small amount of cold acetic acid , followed by MTBE (to remove acetic acid).
Dry under vacuum at 60°C.
Module 3: Genotoxic Impurity Control (Hydrazines)
Objective: Removal of trace hydrazine (starting material), a known genotoxin (PGI).[2]
Context: Many indazole syntheses use hydrazine hydrate. Regulatory limits are often <10 ppm.
Detection: Standard HPLC-UV is often insufficient for hydrazines. Use derivatization methods (e.g., with benzaldehyde) or LC-MS/MS [1].
Removal Strategy:
If hydrazine is detected >10 ppm after Module 1 & 2:
Reslurry the solid in Methanol .
Add a scavenger resin (e.g., aldehyde-functionalized silica) or wash with a dilute solution of a sacrificial aldehyde (though this risks new impurities).
Preferred Method: The Acid-Base swing (Module 1) is usually effective because hydrazine stays in the aqueous phase during the filtration of the acidic precipitate. Ensure the filter cake is washed thoroughly with water.
Troubleshooting & FAQs
Q1: My product is grey or pinkish even after recrystallization. Why?
A: This indicates oxidative degradation products (likely diazo-species or oxidized phenols).
Fix: Repeat Protocol 1.1 but increase the Activated Charcoal loading to 10 wt% and ensure the solution is kept acidic (pH < 4) during the final wash, as indazoles can oxidize in basic solutions over time.
Q2: The NMR shows extra peaks in the aromatic region (7.5 - 8.5 ppm).
A: This is likely a regioisomer (4- or 6-carboxylic acid).
Fix: Use the Glacial Acetic Acid recrystallization (Protocol 2.1). If that fails, convert the acid to the methyl ester (MeOH/H2SO4), purify via column chromatography (Hexane/EtOAc), and hydrolyze back to the acid. Esters separate much better on silica than free acids.
Q3: The product "oils out" instead of crystallizing.
A: This happens when the solvent polarity is too high or the concentration is too high.
Fix: Re-dissolve by heating.[1][3] Add a "seed crystal" of pure 1H-indazole-5-carboxylic acid. If using DMF/Water, reduce the amount of water added or switch to Ethanol/Water.
Q4: High ash content (>0.5%) in the final analysis.
A: Sodium chloride is trapped in the crystal lattice.
Fix: The final wash in Protocol 1.1 was insufficient. Reslurry the solid in hot water (80°C) for 1 hour, filter hot, and dry. Indazole-5-carboxylic acid is insoluble in water, while NaCl is highly soluble.
References
Gaikwad, D. D., et al. (2024).[4] Synthesis of indazole derivatives in different methods.[4][5][6][7][8][9] ResearchGate.[10]
Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[2] Journal of Pharmaceutical and Biomedical Analysis.
Technical Support Center: Method Refinement for Suzuki Coupling with Indazole Derivatives
Introduction: The Indazole Challenge in Modern Synthesis Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors in oncology to an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Challenge in Modern Synthesis
Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs.[1][2] The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for functionalizing these scaffolds, enabling the formation of critical C-C bonds with exceptional functional group tolerance.[3][4][5]
However, the unique electronic properties of the indazole ring system present distinct challenges that can frustrate even seasoned chemists. Issues such as catalyst inhibition by the Lewis basic nitrogens, the acidity of the N-H proton, and competing side reactions often lead to low yields, incomplete conversions, and difficult purifications.[6][7][8] This guide provides field-proven insights and systematic troubleshooting strategies to overcome these hurdles, empowering researchers to refine their methodologies and achieve robust, reproducible results.
Core Principles: Understanding the Indazole-Palladium Interaction
The standard Suzuki-Miyaura catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.[5][9] For indazole derivatives, particularly N-H unprotected systems, a critical deviation can occur. The lone pair on the pyridine-type nitrogen or the deprotonated indazolide anion can coordinate strongly to the palladium(II) intermediate, forming stable off-cycle complexes that act as catalyst reservoirs or, in worse cases, lead to irreversible catalyst deactivation.[6] Understanding this key failure mode is the first step toward rational method design.
A Senior Application Scientist's Guide to Validating 1H-Indazole-5-Carboxylic Acid Activity in Cell-Based Assays
Introduction: Positioning 1H-Indazole-5-Carboxylic Acid in Modern Drug Discovery 1H-indazole-5-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Positioning 1H-Indazole-5-Carboxylic Acid in Modern Drug Discovery
1H-indazole-5-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1][2] While it has applications as a building block in the synthesis of various pharmaceuticals and agrochemicals,[3] its primary significance in contemporary drug discovery lies in its role as a key intermediate and structural motif for potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][4] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR), specifically in the repair of single-strand breaks (SSBs).[5][6][7]
The therapeutic strategy of PARP inhibition is a prime example of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication.[6][8] This targeted approach selectively kills cancer cells while largely sparing healthy cells, a concept that has revolutionized treatment for certain types of ovarian, breast, and prostate cancers.[6][9][10]
This guide provides a comprehensive framework for the preclinical validation of 1H-indazole-5-carboxylic acid or its derivatives, assuming a primary hypothesis of PARP inhibition. We will compare its cellular activity against established clinical PARP inhibitors, Olaparib and Talazoparib, providing the experimental logic, detailed protocols, and data interpretation necessary for a robust assessment.
The Scientific Rationale: A Multi-Assay Cascade for Validation
Validating a potential PARP inhibitor requires a logical progression of experiments, moving from direct target engagement to downstream cellular phenotypes. A single assay is insufficient; a well-designed cascade provides a weight of evidence, confirming the compound's mechanism of action and therapeutic potential.
Our validation workflow is designed to answer three critical questions:
Target Engagement: Does the compound directly inhibit PARP activity within the cell?
Phenotypic Consequence: Does target engagement translate into the expected cancer-selective cell killing (synthetic lethality)?
Comparative Potency: How does its activity compare to gold-standard clinical inhibitors?
Fig 1. Experimental Validation Workflow.
The Central Hypothesis: PARP Inhibition and Synthetic Lethality
The core mechanism of PARP inhibitors involves two key actions: enzymatic inhibition and "PARP trapping."[9][11] PARP enzymes detect SSBs, bind to the DNA, and synthesize chains of poly(ADP-ribose) (PAR) to recruit other repair factors.[12][13] Catalytic inhibition blocks this signaling function. More potently, PARP trapping locks the PARP-DNA complex in place, creating a physical barrier to DNA replication that is highly toxic.[11][14] In cells lacking functional BRCA proteins for homologous recombination (HR) repair, these stalled replication forks collapse into DSBs that cannot be fixed, leading to cell death.[6][8]
Fig 2. Mechanism of Synthetic Lethality.
Comparative Performance Analysis: Experimental Data
To objectively assess the activity of "Compound-X" (representing a 1H-indazole-5-carboxylic acid derivative), we compare it directly with Olaparib and Talazoparib. The following data, while illustrative, represent typical results from the protocols described below.
Cell Line Selection Rationale
HCC1937: A breast cancer cell line with a known BRCA1 mutation, making it theoretically sensitive to PARP inhibitors.
CAPAN-1: A pancreatic cancer cell line with a BRCA2 mutation, also expected to be sensitive.
MCF-7: A breast cancer cell line that is BRCA wild-type (proficient in homologous recombination), which should serve as a resistant control.
Table 1: Cellular PARP Inhibition (IC50)
This assay measures the concentration of inhibitor required to reduce DNA damage-induced PAR-ylation by 50% in cells, confirming on-target activity.
Compound
Cell Line
PAR-ylation IC50 (nM)
Compound-X
HCC1937
85
Olaparib
HCC1937
15
Talazoparib
HCC1937
2
Table 2: Cell Viability (EC50)
This assay measures the concentration of inhibitor required to reduce cell viability by 50% after a prolonged exposure (e.g., 5-7 days).[15][16]
This protocol validates target engagement by measuring the inhibitor's ability to prevent the formation of PAR polymers in cells challenged with a DNA-damaging agent.
1. Cell Seeding and Treatment:
Seed HCC1937 cells in 6-well plates and allow them to adhere overnight.
Pre-treat cells for 1 hour with a serial dilution of Compound-X, Olaparib, Talazoparib, or vehicle control (DMSO).
2. Induction of DNA Damage:
Induce DNA damage and stimulate PARP activity by adding 10 mM hydrogen peroxide (H₂O₂) to the media for 10 minutes at 37°C.
Rationale: H₂O₂ creates oxidative stress and induces numerous SSBs, which are potent activators of PARP1.[12]
3. Cell Lysis:
Immediately place plates on ice and wash cells twice with ice-cold PBS.
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.
4. Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay.[17]
5. Western Blotting:
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate overnight at 4°C with a primary antibody against PAR (poly-ADP-ribose).
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
6. Data Analysis:
Quantify the band intensity for PAR in each lane using densitometry software (e.g., ImageJ).
Normalize the PAR signal to the loading control.
Plot the normalized PAR signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
This protocol assesses the phenotypic consequence of PARP inhibition by measuring long-term cell survival.
1. Cell Seeding:
Seed HCC1937, CAPAN-1, and MCF-7 cells into 96-well plates at an optimized density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[15]
2. Compound Treatment:
Prepare serial dilutions of Compound-X, Olaparib, and Talazoparib in the appropriate culture medium.
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) wells as a negative control and a potent cytotoxic agent like staurosporine as a positive control.[15]
3. Incubation:
Incubate the plates for 5 to 7 days.[15][16] This extended duration is crucial for the synthetic lethal effect to manifest, as it requires cells to progress through multiple rounds of replication.
If necessary, refresh the medium with freshly prepared drug-containing medium after 3-4 days.[15]
4. Viability Measurement:
Assess cell viability using a metabolic assay such as CellTiter-Glo® (luminescence) or CellTiter-Blue® (fluorescence).[15][18]
Rationale: These reagents measure ATP levels or metabolic activity, respectively, which serve as reliable indicators of the number of viable cells in the well.
Follow the manufacturer's instructions and read the plate on a compatible microplate reader.
5. Data Analysis:
Normalize the signal from drug-treated wells to the vehicle control wells (representing 100% viability).
Plot the percentage of cell viability against the log of the inhibitor concentration.
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the data and calculate the EC50 value for each compound in each cell line.
Conclusion and Forward Outlook
This guide outlines a robust, multi-tiered strategy for validating the cell-based activity of 1H-indazole-5-carboxylic acid or its derivatives as potential PARP inhibitors. The presented workflow confirms on-target engagement and demonstrates the desired synthetic lethal phenotype, providing a clear comparison to established clinical drugs.
Based on the illustrative data, "Compound-X" is a valid hit that demonstrates the correct mechanism of action but requires further medicinal chemistry optimization to improve potency to a level comparable with Olaparib or Talazoparib. Subsequent studies should focus on structure-activity relationships (SAR) to enhance target affinity and cellular permeability, alongside ADME/Tox profiling to ensure drug-like properties. This foundational validation is the critical first step in the long but rewarding path of oncology drug development.
References
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Talazoparib - Wikipedia.
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse.
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications.
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info.
Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC.
'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer.
Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC - PubMed Central.
The mechanism of PARP inhibitor action is identified - Drug Target Review.
(PDF) PARP inhibitors: Review of mechanisms of action and BRCA1/2 mutation targeting.
Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells - PMC.
PARP Inhibition in BRCA-Mutant Breast Cancer - PMC - NIH.
Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC.
Preliminary in vitro Studies of Olaparib: A Technical Guide - Benchchem.
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH.
PARP Assays - BPS Bioscience.
PARP assay for inhibitors | BMG LABTECH.
Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair - ResearchGate.
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed.
In Vivo Level of Poly(ADP-ribose) - MDPI.
PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC.
Poly(ADP-ribose) (PAR) polymer is a death signal - PNAS.
In Vivo Level of Poly(ADP-ribose) - Semantic Scholar.
Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - MDPI.
1H-Indazole-5-carboxylic acid - High purity | EN - Georganics.
Cell viability after 7-day treatment with 10 mM Olaparib. Values are... - ResearchGate.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC.
comparative docking studies of 1H-indazole-5-carboxylic acid derivatives.
An Objective Guide to Comparative Docking Studies of 1H-Indazole-5-Carboxylic Acid Derivatives in Drug Discovery Introduction: The Privileged Scaffold of 1H-Indazole The 1H-indazole core is a cornerstone in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Guide to Comparative Docking Studies of 1H-Indazole-5-Carboxylic Acid Derivatives in Drug Discovery
Introduction: The Privileged Scaffold of 1H-Indazole
The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its versatile structure, featuring a bicyclic aromatic system with two nitrogen atoms, is present in numerous natural and synthetic compounds demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The 1H-indazole-5-carboxylic acid moiety, in particular, serves as a versatile chemical handle.[4][5] This functional group provides a key attachment point for various substituents, allowing chemists to systematically modulate the compound's physicochemical properties and explore its structure-activity relationship (SAR) to optimize potency and selectivity for specific protein targets.
This guide provides a comparative analysis of molecular docking studies performed on 1H-indazole-5-carboxylic acid derivatives. We will explore how computational methods are leveraged to predict binding affinities and interaction patterns against several important enzyme classes, supported by experimental data to bridge the gap between in silico prediction and in vitro activity.
The Role of Molecular Docking in Rational Drug Design
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] This method is instrumental in rational drug design, enabling researchers to perform virtual screening of large compound libraries, elucidate mechanisms of action, and optimize lead compounds.[7] The process involves a search algorithm, which generates a variety of possible binding poses for the ligand within the protein's active site, and a scoring function, which estimates the binding affinity for each pose.[6] By comparing the docking scores and predicted interactions of different derivatives, scientists can make informed decisions about which compounds to synthesize and test, accelerating the drug discovery pipeline.
Comparative Docking Analysis Across Key Therapeutic Targets
The true utility of the 1H-indazole-5-carboxylic acid scaffold is demonstrated by its application against diverse biological targets. Below, we compare the docking performance of its derivatives against several key protein families.
Case Study 1: Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The indazole scaffold has proven to be a fertile ground for developing potent kinase inhibitors.[8]
Target: c-Kit Tyrosine Kinase
In a study focused on developing anticancer agents, a series of indazole-based diarylurea derivatives were designed to target the c-Kit proto-oncogene.[9] Molecular docking was employed to understand the structure-activity relationships. The analysis revealed that the indazole ring could accommodate various substituents, while the positioning of nitrogen on a central pyridine ring was critical for activity.[9] The docking studies rationalized the observed antiproliferative activities, showing how specific substitutions could enhance binding within the c-Kit active site.
Target: ROS1 Tyrosine Kinase
In the search for inhibitors of mutated ROS1, a kinase implicated in cancer resistance, a comprehensive in silico study identified several promising compounds.[10] A virtual screening workflow, starting with 1760 compounds, utilized multi-stage docking (High-Throughput, Standard Precision, and Extra Precision). The top-performing compounds exhibited superior docking scores compared to the reference drug, crizotinib. For instance, the lead compounds had XP Gscores ranging from -9.68 to -11.24 kcal/mol, significantly better than crizotinib's -7.50 kcal/mol.[10] These improved scores were attributed to more extensive hydrogen bonding and van der Waals interactions with key residues in the mutated active site.[10]
Comparative Insights for Kinase Targets:
Across different kinase targets, the orientation of the indazole core within the ATP-binding site is often conserved, forming key hydrogen bonds with the hinge region. The variability in the 5-carboxamide substituent allows for probing different pockets within the active site, which is crucial for achieving selectivity. For example, derivatives with bulky, hydrophobic groups attached to the carboxamide are favored in kinases with large hydrophobic pockets, whereas derivatives with flexible, polar side chains can form additional hydrogen bonds in other kinases.
Case Study 2: Anti-Inflammatory Agents
Target: Cyclooxygenase-2 (COX-2)
Chronic inflammation is linked to numerous diseases, and COX-2 is a major therapeutic target. A computational study evaluated 1H-indazole analogs as potential COX-2 inhibitors.[3] Docking simulations against the COX-2 enzyme (PDB ID: 3NT1) showed that derivatives containing difluorophenyl, p-toluene, and 4-methoxyphenyl groups achieved significant binding scores of -9.11, -8.80, and -8.46 kcal/mol, respectively.[3] The analysis highlighted key hydrophobic interactions with residues such as Leu352, Val523, Leu531, and Ala527, which are critical for stabilizing the ligand in the active site.[3]
Case Study 3: Monoamine Oxidase B (MAO-B) Inhibitors
Target: MAO-B
MAO-B inhibitors are used in the treatment of Parkinson's disease. A study discovered that indazole-5-carboxamides are highly potent and selective reversible inhibitors of human MAO-B.[11] The most potent derivatives achieved subnanomolar IC50 values. For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide showed an IC50 of 0.386 nM with over 25,000-fold selectivity against MAO-A.[11] Computational docking studies provided a rationale for this remarkable potency, revealing how the compact indazole-carboxamide structure fits snugly into the enzyme's binding site, forming critical interactions that outperform larger, more complex inhibitors.[11]
Quantitative Data Summary
The following tables summarize the quantitative results from the discussed docking and experimental studies, allowing for a direct comparison of derivative performance.
Table 1: Comparative Docking Scores and Activity of Indazole Derivatives Against Various Targets
Compound Class
Target Protein
Top Docking Score (kcal/mol)
Key Interacting Residues
Experimental Activity (IC50/pIC50)
Reference
Indazole-diarylurea
c-Kit
Not explicitly stated, but guided SAR
N-position of central pyridine ring played a key role
| 1H-Indazole-3-carboxamide | PAK1 | Not available | Not available | 9.8 nM for derivative 30l |[12] |
Experimental and Computational Protocols
A robust and reproducible methodology is essential for credible computational studies. This section outlines a generalized, step-by-step protocol for performing a comparative molecular docking study.
Generalized Molecular Docking Workflow
This protocol is based on common practices in the field, often employing software suites like Schrödinger, MOE, or open-source tools like AutoDock.[10][12]
Step 1: Receptor Preparation
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a known ligand.
Pre-processing: Remove all water molecules, ions, and co-solvents not essential for binding. Add hydrogen atoms, as they are typically absent in PDB files.
Protonation and Optimization: Assign correct protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH. Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
Step 2: Ligand Preparation
Create 2D Structures: Draw the 1H-indazole-5-carboxylic acid derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
Convert to 3D: Convert the 2D structures into 3D conformations.
Ligand Energetics: Generate possible ionization states at physiological pH. Perform an energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.
Step 3: Grid Generation
Define Binding Site: Identify the active site of the protein, typically based on the location of the co-crystallized ligand or known catalytic residues.
Generate Grid Box: Define a grid box (a 3D cube) that encompasses the entire binding site. This box defines the space where the docking algorithm will search for viable binding poses.
Step 4: Docking Simulation
Select Docking Algorithm: Choose a docking program and algorithm (e.g., Glide's Standard Precision (SP) or Extra Precision (XP), AutoDock Vina).[10][12]
Run Simulation: Execute the docking run. The software will systematically place each ligand into the grid box, exploring various conformations and orientations.
Scoring: The scoring function will calculate the binding affinity for each generated pose, resulting in a ranked list of potential binding modes.
Step 5: Analysis and Comparison
Visualize Poses: Analyze the top-ranked poses for each derivative in a molecular visualization program (e.g., PyMOL, Chimera).
Identify Interactions: Examine the non-covalent interactions (hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking) between each ligand and the protein.
Comparative Analysis: Compare the docking scores, binding poses, and interaction patterns across the series of derivatives. Correlate these in silico findings with available experimental data (e.g., IC50 values) to build a robust Structure-Activity Relationship (SAR) model.
Visualization of Key Processes
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Key interactions of an indazole derivative in a hypothetical kinase active site.
Conclusion
Comparative molecular docking is an indispensable tool for exploring the therapeutic potential of the 1H-indazole-5-carboxylic acid scaffold. As demonstrated across kinase, COX, and MAO targets, in silico studies provide critical insights into the molecular basis of inhibitor potency and selectivity. By systematically comparing the predicted binding modes and affinities of various derivatives, researchers can establish robust structure-activity relationships that guide the design of next-generation therapeutics. The convergence of computational predictions with experimental validation remains the gold standard, accelerating the journey from a promising scaffold to a clinically effective drug candidate.
References
Rational drug design of indazole-based diarylurea derivatives as anticancer agents. Available at: [Link]
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Available at: [Link]
DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available at: [Link]
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available at: [Link]
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Available at: [Link]
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available at: [Link]
Design and Discovery of Kinase Inhibitors Using Docking Studies. Available at: [Link]
Molecular docking studies of tyrosine kinase inhibitors. Available at: [Link]
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Available at: [Link]
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Available at: [Link]
Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives. Available at: [Link]
Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]
1H-Indazole-5-carboxylic acid methyl ester. Available at: [Link]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]
Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Available at: [Link]
Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Available at: [Link]
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Available at: [Link]
Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Available at: [Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Available at: [Link]
Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Available at: [Link]
Publish Comparison Guide: Assessing the Selectivity of 1H-Indazole-5-Carboxylic Acid Inhibitors
The following guide provides a technical assessment of 1H-indazole-5-carboxylic acid derivatives, focusing on their selectivity profiles against biological targets such as MAO-B and PIM kinases . This document is designe...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical assessment of 1H-indazole-5-carboxylic acid derivatives, focusing on their selectivity profiles against biological targets such as MAO-B and PIM kinases . This document is designed for medicinal chemists and pharmacologists requiring objective performance metrics and validated experimental protocols.
Executive Summary & Scaffold Rationale
The 1H-indazole-5-carboxylic acid scaffold represents a critical bioisostere of the indole and purine ring systems. In drug discovery, it is frequently employed to target the ATP-binding hinge region of kinases (e.g., PIM, ROCK) or the cofactor binding sites of oxidases (e.g., MAO-B).
Its primary advantage over the classical indole scaffold lies in the additional nitrogen atom at position 2 (N2). This modification alters the hydrogen bond donor/acceptor landscape, often resulting in superior selectivity ratios despite comparable or slightly lower absolute potency. This guide evaluates this trade-off using comparative data and outlines the protocols necessary to validate these selectivity claims.
Comparative Analysis: Indazole vs. Alternative Scaffolds
Case Study A: MAO-B Selectivity (Indazole vs. Indole)
A direct head-to-head comparison of 5-carboxamide derivatives reveals that while the indole scaffold often yields higher raw potency, the indazole core provides a "selectivity filter" against closely related isoforms (e.g., MAO-A).
Table 1: Performance Benchmark of 5-Carboxamide Derivatives
Data sourced from comparative SAR studies [1].
Feature
1H-Indazole Derivative (e.g., PSB-1491)
1H-Indole Derivative (e.g., PSB-1410)
Interpretation
Core Structure
1H-indazole-5-carboxamide
1H-indole-5-carboxamide
Indazole contains N1-N2 bond; Indole has C2-C3.[1]
Technical Insight: The N2 nitrogen in the indazole ring acts as a weak hydrogen bond acceptor, which may destabilize binding in the more restricted MAO-A active site compared to the hydrophobic C2 of the indole. This demonstrates that 1H-indazole-5-carboxylic acid derivatives should be prioritized when isoform selectivity is the critical bottleneck , even at the cost of marginal potency loss.
Case Study B: Kinase Selectivity (PIM Kinases)
In oncology, 1H-indazole-5-carboxylic acid derivatives are designed to inhibit PIM kinases (Pim-1, -2, -3). Unlike the pan-kinase inhibitor Staurosporine or the imidazo[1,2-b]pyridazine based SGI-1776 , indazole derivatives can be tuned for specific hinge interactions.
Table 2: Kinase Selectivity Profile
Data derived from multi-panel kinase screens [2, 3].
To rigorously assess the selectivity of a 1H-indazole-5-carboxylic acid based inhibitor, a "Selectivity Funnel" approach is required. This moves from high-throughput biochemical assays to cellular target engagement.
Protocol 1: Differential Biochemical Profiling (The "Gold Standard")
Objective: Determine the Selectivity Entropy (SE) and thermodynamic affinity (Kd) across a panel of related enzymes.
Methodology:
Panel Selection: Select a panel of >50 kinases (for kinase inhibitors) or related isoforms (MAO-A vs MAO-B). Ensure the panel includes "nearest neighbors" phylogenetically.
Assay Setup (Radiometric 33PanQinase® or ADP-Glo™):
Prepare 1H-indazole test compound at 1 µM (screening concentration).
Incubate with recombinant kinase, substrate, and ATP (at
).
Control: Use Staurosporine (1 µM) as a positive control for inhibition (100% effect).
Data Processing:
Calculate % Residual Activity.
For hits (<50% activity), perform dose-response curves (10-point serial dilution, 1 nM to 10 µM).
Calculation: Derive IC50 using the Cheng-Prusoff equation correction if ATP > Km.
Validation Check: The protocol is valid ONLY if the Z-factor of the assay plates is > 0.5. If the Indazole derivative shows <50% inhibition at 1 µM against the off-target (e.g., MAO-A), it is considered "Selective" for the primary screen.
Protocol 2: Cellular Target Engagement (NanoBRET)
Objective: Confirm that the biochemical selectivity translates to the intracellular environment, where ATP concentrations are physiological (mM range).
Step-by-Step Workflow:
Transfection: Transfect HEK293 cells with a plasmid expressing the Target-Luciferase fusion (e.g., Pim1-NanoLuc).
Tracer Addition: Add a cell-permeable fluorescent tracer (known binder) at its
.
Competition: Treat cells with the 1H-indazole-5-carboxylic acid derivative (serial dilution).
Measurement:
The inhibitor displaces the tracer.
Measure loss of BRET signal (Energy transfer from NanoLuc to Tracer).
Output: Calculate cellular affinity (
).
Causality: If the biochemical IC50 is nanomolar but NanoBRET IC50 is micromolar, the compound likely has poor permeability (common with carboxylic acids due to ionization) or is being effluxed.
Visualizations
Diagram 1: The Selectivity Assessment "Funnel"
This workflow illustrates the logical progression from synthesis to validated selective lead.
Caption: A rigorous decision cascade for validating inhibitor selectivity, moving from high-throughput biochemical screens to cellular functional assays.
Diagram 2: Structural Logic of Selectivity
Why does the Indazole core improve selectivity over Indole?
Caption: Mechanistic comparison showing how the N2-nitrogen of the indazole scaffold acts as a negative selector against off-targets via electronic repulsion.
References
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.
Source: PubMed / J Med Chem.
[Link]
Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
Source: Bioorg Med Chem Lett.
[Link]
Performance Analysis of 1H-Indazole-5-Carboxylic Acid Derivatives as PARP Inhibitors Against Established Standards
A Senior Application Scientist's Guide for Drug Development Professionals Introduction: The Versatility of the 1H-Indazole Scaffold The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, recognized...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Versatility of the 1H-Indazole Scaffold
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, recognized for its ability to serve as a foundational structure in a multitude of pharmacologically active agents.[1] Derivatives of 1H-indazole, particularly those functionalized with a carboxylic acid moiety, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, kinase inhibitory, and potent anticancer effects.[2][3][4] This guide provides an in-depth comparison of 1H-indazole-5-carboxylic acid derivatives against known standards within a critical oncological application: the inhibition of Poly (ADP-ribose) polymerase (PARP).
We will focus on Niraparib, a highly potent PARP inhibitor built upon the 1H-indazole framework, and benchmark its performance against Olaparib, the first-in-class PARP inhibitor that set the clinical standard.[5][6][7] This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential and comparative efficacy of this important class of molecules.
The Therapeutic Rationale: Targeting PARP in Oncology
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, playing a central role in DNA repair.[5] PARP1 and PARP2, in particular, are activated by DNA single-strand breaks (SSBs). Upon binding to damaged DNA, they catalyze the synthesis of poly(ADP-ribose) chains on themselves and other nuclear proteins, recruiting the machinery needed to repair the lesion.
In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination—is defective.[8] These cancer cells become heavily reliant on PARP-mediated repair of SSBs to maintain genomic integrity. Inhibiting PARP in these homologous recombination-deficient cells prevents the repair of SSBs, which, during DNA replication, collapse into more cytotoxic DSBs.[6] This inability to repair DSBs leads to cell death, a concept known as "synthetic lethality." PARP inhibitors exploit this vulnerability, offering a targeted therapeutic strategy for BRCA-mutated cancers, including ovarian, breast, and prostate cancers.[5][8]
Mechanism of Action: Beyond Catalytic Inhibition
The antitumor effects of PARP inhibitors are primarily driven by their ability to trap PARP enzymes on DNA at the site of damage.[6] This trapping of the PARP-DNA complex is a more potent driver of cytotoxicity than the simple inhibition of PARP's catalytic activity, as it creates a physical obstruction that disrupts DNA replication, leading to the formation of lethal DSBs.
Figure 1: Mechanism of PARP inhibitor-induced synthetic lethality.
Performance Comparison: 1H-Indazole Derivative vs. Clinical Standard
The efficacy of a PARP inhibitor is determined by its potency against the target enzymes (PARP1 and PARP2) and its ability to induce cell death in cancer cells with specific genetic vulnerabilities. Here, we compare the performance of Niraparib, an indazole-based inhibitor, with Olaparib, a phthalazinone-based inhibitor.[9]
Expert Analysis: The data demonstrates that 1H-indazole-5-carboxylic acid derivatives, exemplified by Niraparib, are highly potent inhibitors of PARP1 and PARP2, with enzymatic inhibition (IC50) values in the low nanomolar range, comparable and in some cases exceeding that of the established standard, Olaparib.[9][10] Niraparib's efficacy is confirmed in cellular assays, where it potently inhibits PARP activity and selectively targets cancer cells with BRCA1 mutations. This potent profile underscores the suitability of the indazole scaffold for designing high-affinity ligands that effectively engage the PARP active site.
To provide a framework for comparative analysis, we outline a robust, self-validating protocol for assessing the potency of PARP inhibitors in a cellular context. This assay measures the accumulation of PAR polymer, the product of PARP enzymatic activity, in response to DNA damage.
Causality Behind Experimental Choices:
Cell Line: A cancer cell line with a known genetic background (e.g., HeLa or a BRCA-mutant line) is used to ensure reproducibility.
DNA Damaging Agent: A simple alkylating agent like methyl methanesulfonate (MMS) is used to induce a robust wave of single-strand breaks, maximizing PARP activation.
Detection Method: An ELISA-based format provides a quantitative and high-throughput readout of PAR polymer levels, allowing for accurate determination of EC50 values.
Figure 2: Workflow for a whole-cell PARP inhibition ELISA.
Step-by-Step Methodology:
Cell Culture: Seed HeLa cells into a 96-well microplate at a density of 20,000 cells/well and incubate for 24 hours.
Compound Preparation: Prepare serial dilutions of the 1H-indazole-5-carboxylic acid derivatives and standard inhibitors (e.g., Olaparib) in the appropriate cell culture medium.
Inhibitor Treatment: Remove the medium from the cells and add the prepared compound dilutions. Incubate for 1 hour at 37°C. Include vehicle-only (DMSO) and no-damage controls.
Damage Induction: Add methyl methanesulfonate (MMS) to a final concentration of 500 µM to all wells except the no-damage control. Incubate for 15 minutes at 37°C.
Lysis and Detection: Wash the cells with PBS and proceed with cell lysis. Detect the levels of PAR polymer using a commercially available PAR ELISA kit, following the manufacturer's instructions.
Analysis: Normalize the data to the vehicle-treated, MMS-damaged control (100% PARP activity) and the no-damage control (0% PARP activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Structure-Activity Relationship (SAR) Insights
The success of Niraparib highlights key structural features of the 1H-indazole scaffold that contribute to potent PARP inhibition. While detailed SAR studies are extensive, a core principle involves the indazole ring acting as a bioisostere for the nicotinamide moiety of the NAD+ cofactor, which is the substrate for PARP. The carboxamide side chain is crucial for establishing key hydrogen bond interactions within the enzyme's active site. Modifications to the substituents on the indazole ring and the terminal phenyl ring of the carboxamide side chain are used to fine-tune potency, selectivity, and pharmacokinetic properties.[12]
Conclusion and Future Outlook
Derivatives of 1H-indazole-5-carboxylic acid have proven to be a highly effective chemical class for the development of potent PARP inhibitors. As demonstrated by the clinical success of Niraparib, this scaffold yields compounds with enzymatic and cellular potencies that are on par with, and in some cases superior to, established clinical standards like Olaparib. The inherent versatility of the indazole core allows for extensive chemical modification, providing a rich platform for future optimization to enhance selectivity, improve safety profiles, and overcome potential resistance mechanisms. For drug development professionals, the 1H-indazole-5-carboxylic acid scaffold represents a validated and promising foundation for designing next-generation targeted cancer therapeutics.
References
Vertex AI Search. (2023). Niraparib (MK-4827) is an Orally Active PARP1/PARP2 Inhibitor for Cancer Research.
ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
Hoffman Fine Chemicals. CAS RN 1031417-54-5 | 7-Chloro-1H-indazole-5-carboxylic acid.
PubMed.
Publikationen der UdS. N1‐Benzoylated 5‐(4‐pyridinyl)
PubMed. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors.
PubMed. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk).
PubMed.
PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
Advanced Safety & Operational Protocol: 1H-indazole-5-carboxylic Acid
Executive Safety Summary & Risk Profile From the Desk of the Senior Application Scientist: Handling 1H-indazole-5-carboxylic acid requires a shift in mindset from "generic chemical handling" to "contamination control and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Risk Profile
From the Desk of the Senior Application Scientist:
Handling 1H-indazole-5-carboxylic acid requires a shift in mindset from "generic chemical handling" to "contamination control and respiratory defense." While this compound is not a high-consequence toxin (like osmium tetroxide), it presents a specific profile of irritation and sensitization risks that can derail experimental reproducibility and compromise long-term health.
The indazole core, combined with the carboxylic acid moiety, creates a fine, electrostatic powder. The primary vector of exposure is inhalation of micro-particulates during weighing and transdermal absorption via solvated spills.
GHS Hazard Classification (The "Why" Behind the Protocol)
Micro-dust can dissolve in ocular fluid, creating localized acidic burns.
H335
May cause respiratory irritation
Inhalation triggers mucosal inflammation; Fume hood use is non-negotiable.
H302
Harmful if swallowed
Strict hygiene required; no hand-to-mouth contact (e.g., touching face with gloves).
The PPE Firewall: A Self-Validating System
Effective Personal Protective Equipment (PPE) is not just a uniform; it is a redundant defense system. Below is the technical specification for this specific compound.
Scientific Rationale: Natural rubber latex is permeable to many organic acids and solvents used to dissolve this compound (e.g., DMSO, DMF). Nitrile provides superior chemical resistance to the carboxylic acid functional group.
The "Double-Glove" Protocol: When dissolving the powder in penetrative solvents (DMSO), wear two pairs. If the outer pair is splashed, strip it immediately.[1] This ensures the inner barrier remains compromised.
B. Ocular Defense: Goggles vs. Glasses
Recommendation: Chemical Splash Goggles (Indirect Vent).
Why not just safety glasses? Safety glasses have gaps. 1H-indazole-5-carboxylic acid is a light, electrostatic powder. Air currents in a fume hood can entrain dust particles, carrying them over the top of standard glasses. Goggles provide a sealed environment.
C. Respiratory Protection
Primary Control: Certified Chemical Fume Hood.
Secondary Control (Emergency/Outside Hood): N95 or P100 Particulate Respirator.
Causality: The H335 hazard means your lungs are the target organ. If you can smell the compound (often odorless or faint), you are already overexposed.
Static Control: Have an ionizing fan or antistatic gun ready. Indazoles are prone to static charge, causing powder to "jump" off spatulas.
Spill Readiness: Place a pre-moistened absorbent pad (dampened with water/methanol) inside the hood.
Step-by-Step Procedure
Step
Action
Technical Justification
1
Transfer Balance
Move microbalance inside the fume hood. If not possible, use a "powder containment hood" or a transfer vessel.
2
Tare Vessel
Place weighing boat on balance. Close balance doors. Tare.
3
Static Discharge
Pass the antistatic gun over the stock bottle and weighing boat.
4
The Transfer
Open stock bottle.[2] Using a clean spatula, transfer powder. Do not tap the spatula on the side of the boat (creates aerosol). Roll the spatula handle to dispense.
5
Seal & Clean
Cap the stock bottle immediately. Wipe the exterior of the stock bottle with a Kimwipe dampened in methanol to remove invisible dust residues.
6
Dissolution
If possible, add solvent (e.g., DMSO) to the weighing boat/vial inside the hood before transporting it to the bench.
Emergency Response & Disposal
Spill Management (Solid Powder)
Do NOT sweep. Sweeping generates dust clouds.
Cover: Gently cover the spill with a wet paper towel (water is sufficient for the acid form).
Wipe: Wipe up the paste using a circular motion (outside to inside).
Clean: Clean area with 1N Sodium Bicarbonate (neutralizes the carboxylic acid) followed by water.
Waste Disposal Plan
Do not treat this as general trash. It is a bioactive organic acid.
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container (labeled "Solid Organic Debris").
Liquid Waste: Collect in Organic Waste (Non-Halogenated) carboys, unless halogenated solvents (DCM) were used.
Labeling: Clearly tag waste with "1H-indazole-5-carboxylic acid" and "Irritant."
Visualization: Emergency Response Workflow
This diagram outlines the immediate actions required in the event of accidental exposure.
Figure 2: Immediate response protocols for skin, eye, and inhalation exposure.[1][3][4][5][6][7][8][9]
References
PubChem. (n.d.). 1H-indazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved October 26, 2023, from [Link]